molecular formula C14H19N3O4S B2517558 1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide CAS No. 1428371-14-5

1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide

Cat. No.: B2517558
CAS No.: 1428371-14-5
M. Wt: 325.38
InChI Key: NSDHERZVQLNVPE-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide is a synthetic chemical reagent designed for research applications. This compound features a 4,5,6,7-tetrahydrobenzo[c]isoxazole core, a privileged scaffold in medicinal chemistry known for its potential in protein-binding interactions. The 3-ethyl-benzo[d]isoxazole scaffold, a close structural analog, has been identified as a key pharmacophore in the development of potent inhibitors of epigenetic targets like the Bromodomain and Extra-Terminal (BET) family, particularly BRD4 . Inhibitors based on this scaffold have demonstrated remarkable anti-proliferative activity against cancer cell lines, such as MV4-11 (acute myeloid leukemia), by disrupting the expression of oncogenes like c-Myc and CDK6, and inducing cell cycle arrest and apoptosis . Furthermore, the incorporation of a sulfonyl group, as seen in the cyclopropylsulfonyl moiety of this compound, is a common strategy in drug design to modulate properties like potency and metabolic stability . Supplied as a high-purity solid, this product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c18-13(9-7-17(8-9)22(19,20)10-5-6-10)15-14-11-3-1-2-4-12(11)16-21-14/h9-10H,1-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDHERZVQLNVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3CN(C3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that combines a cyclopropylsulfonyl group with a tetrahydrobenzo[c]isoxazole moiety. The molecular formula is C15H19N3O3SC_{15}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 341.39 g/mol. Its structural complexity allows for multiple interactions with biological targets, which may contribute to its pharmacological effects.

Property Value
Molecular FormulaC15H19N3O3S
Molecular Weight341.39 g/mol
SolubilitySoluble in DMSO
StabilityStable under acidic pH

Biological Activity

Research indicates that compounds similar to 1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide exhibit various biological activities:

  • Neuropharmacological Effects : The compound has been shown to modulate neurotransmitter systems, potentially acting as an inhibitor of monoamine reuptake or influencing ion channels involved in neuronal signaling . This suggests potential applications in treating neurodegenerative diseases or psychiatric disorders.
  • Kinase Inhibition : Preliminary studies indicate that the compound may interact with specific kinases involved in cellular signaling pathways. For instance, similar compounds have demonstrated inhibitory activity against c-Met kinase and Pim-1 kinase, which are crucial in cancer progression.
  • Antitumor Activity : In vitro studies have shown promising results against various tumor cell lines, indicating that the compound may possess anticancer properties through its action on specific molecular targets .

The exact mechanism of action for 1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide remains to be fully elucidated. However, it is believed to involve:

  • Binding Interactions : The compound likely binds to specific receptors or enzymes within the central nervous system or cancer cells, altering their activity and leading to therapeutic effects.
  • Modulation of Ion Channels : It may influence ion channel activity (e.g., KCNQ channels), which are critical for neuronal excitability and could explain its neuroprotective effects .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Neuronal Hyperexcitability : A related compound demonstrated significant activity in reducing neuronal hyperexcitability in rat hippocampal slices. This inhibition was reversible with KCNQ blockers, indicating a potential pathway for therapeutic intervention in epilepsy .
  • Anticancer Activity : In a study assessing the effects on various cancer cell lines, compounds structurally similar to 1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide exhibited significant cytotoxicity and were effective at inhibiting tumor growth through kinase inhibition mechanisms .

Comparison with Similar Compounds

Benzo[c]isoxazole vs. Benzo[b]thiophene Derivatives

Compounds such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea () replace the isoxazole oxygen with sulfur (thiophene), altering electronic properties and binding affinity. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may reduce hydrogen-bonding capacity but enhance hydrophobic interactions. Additionally, the urea moiety in these derivatives (vs.

Positional Isomerism in Benzoxazole Systems

The compound 1-[2-(2-fluorophenoxy)acetyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide () features a 2,1-benzoxazol-3-yl group instead of benzo[c]isoxazole. The 2-fluorophenoxyacetyl substituent also introduces fluorine’s electron-withdrawing effects, which may improve metabolic stability and membrane permeability compared to the cyclopropylsulfonyl group .

Substituent Modifications

Sulfonamide vs. Acetyl Groups

The cyclopropylsulfonyl group in the target compound contrasts with the 2-(2-fluorophenoxy)acetyl substituent in . Sulfonamides are typically more acidic (pKa ~1–3) than acetyl derivatives, influencing solubility and ionization state at physiological pH.

Carboxamide vs. Urea Linkages

Urea derivatives (e.g., 7a–7d in ) possess two NH groups, enabling stronger hydrogen-bond interactions compared to the single NH in carboxamides. This could improve binding affinity to targets like kinases but may reduce cell permeability due to increased polarity .

Comparative Data Table

Compound Name Core Heterocycle Key Substituent Molecular Weight (g/mol) Notable Features
1-(Cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide Benzo[c]isoxazole Cyclopropylsulfonyl ~369.45 (calc.) High rigidity, moderate lipophilicity
1-[2-(2-Fluorophenoxy)acetyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide 2,1-Benzoxazole 2-Fluorophenoxyacetyl 373.38 Fluorine-enhanced bioavailability
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea Benzo[b]thiophene Cyano, Urea ~380.42 (calc.) Strong hydrogen-bonding capacity

Research Implications

  • Target Selectivity : The cyclopropylsulfonyl group may confer selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases), whereas urea derivatives () could target serine proteases.
  • Metabolic Stability : Fluorinated analogs () likely exhibit longer half-lives due to resistance to oxidative metabolism .

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